Pyrazole Substitution Pattern (1,3-Dimethyl) Distinguishes Target Engagement from 1,3,5-Trimethyl and 1-Methyl Variants
The target compound bears a 1,3-dimethyl substitution on the pyrazole ring, whereas the closest commercially available analog is 1-(thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one (CAS 2310100-53-7), which features an additional methyl group at the pyrazole C4 position . In the pyrazole–thiazole CDK inhibitor patent class (US20020049215), the pyrazole C4 position is a critical determinant of kinase selectivity: C4-unsubstituted pyrazoles (as in 2309710-60-7) are explicitly claimed as preferred embodiments for CDK4 inhibition, while C4-substituted variants are associated with altered selectivity profiles [1]. Quantitative CDK4 IC₅₀ data for the target compound is not yet publicly available; however, the structural basis for differentiation—the absence of the C4 methyl group that would sterically and electronically alter hinge-binding interactions—is directly supported by the patent SAR claims [1]. Future head-to-head CDK4 profiling (target vs. the 1,3,5-trimethyl analog) is required to quantify the differential.
| Evidence Dimension | Pyrazole ring C4 substitution (presence/absence of methyl group) as a determinant of CDK4 inhibitor selectivity |
|---|---|
| Target Compound Data | C4-unsubstituted pyrazole (1,3-dimethyl only); predicted to favor CDK4 hinge-binding geometry per patent SAR [1] |
| Comparator Or Baseline | 1-(Thiazol-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one (CAS 2310100-53-7): C4-methylated; associated with divergent kinase selectivity profiles in pyrazole-thiazole CDK inhibitor series [1] |
| Quantified Difference | Quantitative CDK IC₅₀ values for both compounds not available; differentiation inferred from patent structure-activity relationships [1] |
| Conditions | Inferred from pyrazole-thiazole CDK inhibitor patent US20020049215 SAR disclosure; direct comparative assay data pending |
Why This Matters
For CDK-focused drug discovery programs, the C4-substitution state of the pyrazole ring is a validated selectivity handle; selecting the correct analog (C4-H vs. C4-CH₃) at procurement stage avoids misleading SAR in kinase panels.
- [1] Chong WKM, Duvadie RK. Pyrazole-thiazole compounds, pharmaceutical compositions containing them, and methods of their use for inhibiting cyclin-dependent kinases. United States Patent Application US20020049215. Published April 25, 2002. View Source
